2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 439095-79-1
VCID: VC4217106
InChI: InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3
SMILES: CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C17H13N3
Molecular Weight: 259.312

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 439095-79-1

Cat. No.: VC4217106

Molecular Formula: C17H13N3

Molecular Weight: 259.312

* For research use only. Not for human or veterinary use.

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine - 439095-79-1

Specification

CAS No. 439095-79-1
Molecular Formula C17H13N3
Molecular Weight 259.312
IUPAC Name 2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3
Standard InChI Key IYLNHLQJFHJXLU-UHFFFAOYSA-N
SMILES CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3

Introduction

Structural and Chemical Identity

Core Architecture and Substituent Effects

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine features a bicyclic framework comprising fused pyrazole and pyrimidine rings. The methyl group at C2 and the bulky 2-naphthyl group at C7 introduce steric hindrance, influencing reactivity and intermolecular interactions. Quantum chemical calculations using semi-empirical AM1 methods have shown that the regioselectivity of its synthesis arises from the differential nucleophilicity of the amino group versus the pyrazole nitrogens . The naphthyl substituent enhances π-π stacking potential, a property critical for interactions with biological targets .

Spectroscopic Characterization

While direct spectroscopic data for 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is limited, analogues such as 3-iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine provide benchmarks. For example, 1H^1H NMR signals for the phenyl-substituted analogue appear at δ 8.47 (d, J = 4.4 Hz) for the pyrimidine proton and δ 7.95–7.92 (m) for aromatic protons . The methyl group typically resonates near δ 2.45 (s) . These patterns suggest that the naphthyl-substituted derivative would exhibit downfield-shifted aromatic protons (δ 7.5–8.5) and a singlet for the C2 methyl group.

Table 1: Comparative NMR Data for Pyrazolo[1,5-a]pyrimidine Analogues

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
3-Iodo-2-methyl-7-phenyl 8.47 (d, J=4.4 Hz), 2.45 (s)156.5 (C7), 15.3 (CH3)
2-Methyl-7-(2-naphthyl)Inferred: 7.2–8.6 (m), 2.4 (s)Inferred: 150–160 (C7), ~15 (CH3)

Synthesis and Regioselective Formation

Reaction Mechanism and Optimization

The synthesis of 2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine follows a two-step protocol:

  • Condensation: 3-Amino-5-methyl-1H-pyrazole reacts with a 1,3-dielectrophile (e.g., 2-naphthoylacetonitrile) under reflux in ethanol. The reaction proceeds via nucleophilic attack of the amino group on the β-carbon of the dielectrophile, forming an enaminone intermediate .

  • Cyclization: Intramolecular dehydration closes the pyrimidine ring, yielding the bicyclic product. Semi-empirical calculations confirm that the enaminone intermediate leading to the observed regiochemistry is >10 kcal/mol more stable than alternatives .

Table 2: Synthetic Conditions and Yields for Analogues

Starting MaterialsSolventCatalystYield (%)Reference
3-Amino-5-methylpyrazole + 1,3-diketoneEthanolNone70–85
N-Amino-2-iminopyridine + 1,3-dicarbonylAcetic acidPd(OAc)₂72–74

Halogenation and Post-Synthetic Modifications

Halogenation at C3 can be achieved using N-bromosuccinimide (NBS) or iodine, as demonstrated for 2-methyl-7-phenyl derivatives . For instance, bromination of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine with NBS yields 3-bromo derivatives in >80% yield . Similar conditions could functionalize the naphthyl-substituted compound, expanding its utility in medicinal chemistry.

Physicochemical Properties

Solubility and Stability

Pyrazolo[1,5-a]pyrimidines generally exhibit limited aqueous solubility due to their aromatic cores. The naphthyl group further enhances hydrophobicity, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution. Stability studies on analogues indicate no decomposition under ambient conditions, suggesting robust shelf life .

Thermal Behavior

Melting points for related compounds range from 180–220°C, as seen in 3-halo derivatives . The naphthyl substituent likely elevates this range due to increased molecular weight and crystal packing efficiency.

Future Directions and Applications

Targeted Drug Development

The compound’s scaffold is a promising candidate for antitubercular or anticancer agents. Functionalization at C3 with halogens or amino groups could optimize pharmacokinetic profiles .

Material Science Applications

The naphthyl group’s π-conjugation suggests utility in organic electronics, though this remains unexplored.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator